molecular formula C11H14BrNO2S B5436137 4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide

4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B5436137
M. Wt: 304.21 g/mol
InChI Key: CWAZGXAXAAZIOQ-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Amidation: The carboxylic acid group on the thiophene ring is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by reaction with an amine.

    Oxolane Ring Introduction: The oxolane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the amide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

    Coupling: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxylate: Similar structure but with an ester group instead of an amide.

    4-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    4-bromo-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of its bromine atom, oxolane ring, and thiophene ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

4-bromo-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-7(9-3-2-4-15-9)13-11(14)10-5-8(12)6-16-10/h5-7,9H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAZGXAXAAZIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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